molecular formula C13H26N2O3 B7930425 Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930425
M. Wt: 258.36 g/mol
InChI Key: ZRDOOJASGDMATQ-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic chemical compound characterized by its unique structure featuring a pyrrolidine ring substituted with hydroxyethyl and carbamate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of a suitable pyrrolidine derivative with ethyl chloroformate under controlled conditions. The reaction is generally performed in an inert atmosphere (e.g., nitrogen) to prevent moisture or oxygen interference.

  • Starting Materials:

    • Pyrrolidine derivative

    • Ethyl chloroformate

    • Hydroxyethyl group source

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or another suitable organic solvent

    • Temperature: 0-25°C

    • Catalyst: Optional, e.g., a base such as triethylamine

The desired product is isolated through purification techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production may involve:

  • Large reactors for batch processing

  • Continuous flow systems for improved efficiency

  • Enhanced purification methods like crystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Hydrolysis

Common Reagents and Conditions

  • Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide

  • Reduction: Employs reagents like lithium aluminum hydride or sodium borohydride

  • Substitution: Halogenation using agents like phosphorus tribromide

  • Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products

  • Oxidation may yield ketone or carboxylic acid derivatives.

  • Reduction could form alcohols or amines.

  • Substitution often results in halogenated derivatives.

  • Hydrolysis leads to the corresponding alcohol and carbamic acid.

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is utilized in diverse scientific research applications, including:

  • Chemistry: : As a building block for synthesizing complex molecules and as a functional group in organic reactions.

  • Biology: : Studying its interactions with biological systems, particularly enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug development for therapeutic applications, such as targeting specific enzymes or receptors.

  • Industry: : Applications in polymer synthesis, coatings, and materials science due to its reactive functional groups.

Mechanism of Action

The mechanism by which Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves:

  • Binding to molecular targets such as enzymes or receptors.

  • Altering the activity or function of these targets through interactions with its functional groups.

  • Pathways involved may include enzyme inhibition or activation, signaling cascades, or receptor modulation.

Comparison with Similar Compounds

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can be compared with other similar compounds:

  • Mthis compound: : Differs by the alkyl group, leading to variations in reactivity and applications.

  • Propyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: : Possesses a longer alkyl chain, impacting its solubility and pharmacokinetics.

  • Cyclohexyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: : Featuring a cycloalkyl group, it exhibits distinct steric effects and binding properties.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOOJASGDMATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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